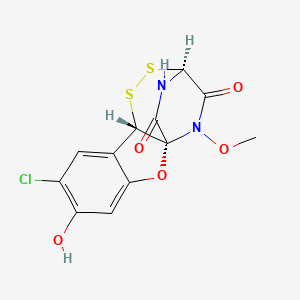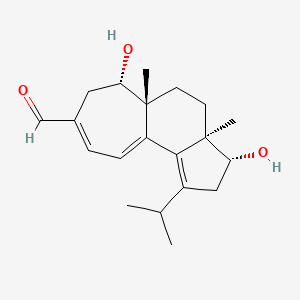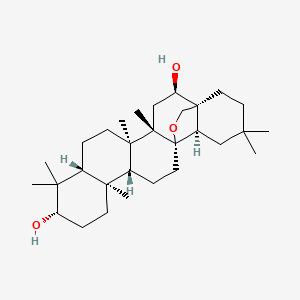![molecular formula C19H24ClN3S B1252469 N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine](/img/structure/B1252469.png)
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[3-(2-chloro-10-phenothiazinyl)propyl]butane-1,4-diamine is a member of phenothiazines.
Applications De Recherche Scientifique
Molecular Interactions and Complex Formation
- Hydrogen Bonded Interactions : A study by Elm et al. (2016) investigates the molecular interactions between butane-1,4-diamine and sulfuric acid, revealing significant insights into complex formation and stability in atmospheric processes (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Synthesis and Structural Analysis
- Macrocyclic Complexes Synthesis : Tadokoro et al. (1991) explore the synthesis of macrocyclic complexes involving butane-1,4-diamine, contributing to the understanding of structural chemistry (Tadokoro, O̅kawa, Matsumoto, Koikawa, & Kida, 1991).
- Structure Characterization : The work by Yang-qing (2008) focuses on the synthesis and structural characterization of a compound involving butane-1,4-diamine, emphasizing the importance of hydrogen bonds in stabilizing molecular structures (Yang-qing, 2008).
Metal Complexes and Coordination Chemistry
- Nickel(II) Complexes : Elder (1978) discusses the formation of nickel(II) complexes with butane-1,4-diamine, providing insights into coordination chemistry and potential applications in catalysis (Elder, 1978).
- Palladium(II) and Platinum(II) Complexes : Research by Codina et al. (1999) examines the reactivity of butane-1,4-diamine with palladium(II) and platinum(II) salts, contributing to the understanding of polyamine complexes in inorganic chemistry (Codina, Caubet, López, Moreno, & Molins, 1999).
Chemosensors and Detection Mechanisms
- Fluorescent Chemosensors : Research by Tolpygin et al. (2007) highlights the development of N,N'-bis(9-anthrylmethyl)butane-1,4-diamine as effective chemosensors for detecting metal cations, contributing to the field of sensor technology (Tolpygin, Rybalkin, Shepelenko, Makarova, Metelitsa, Revinskii, Tsukanov, Dubonosov, Bren, & Minkin, 2007).
Novel Applications in Chemistry
- Development of Fluorescent Sensors : Chakraborty and Mandal (2018) explore the design and development of sensors containing butane-1,4-diamine, emphasizing their application in detecting hazardous substances (Chakraborty & Mandal, 2018).
Propriétés
Formule moléculaire |
C19H24ClN3S |
|---|---|
Poids moléculaire |
361.9 g/mol |
Nom IUPAC |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]butane-1,4-diamine |
InChI |
InChI=1S/C19H24ClN3S/c20-15-8-9-19-17(14-15)23(13-5-12-22-11-4-3-10-21)16-6-1-2-7-18(16)24-19/h1-2,6-9,14,22H,3-5,10-13,21H2 |
Clé InChI |
QZUVYCFQTWCVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCNCCCCN |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



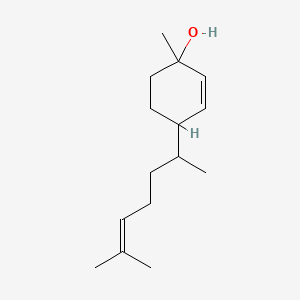


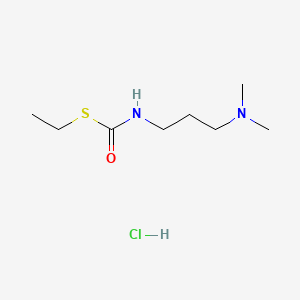

![[(10R,11R)-10-[(14R,15S,19R)-2,3,4,7,8,9,19-heptahydroxy-12,17-dioxo-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaen-14-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1252395.png)
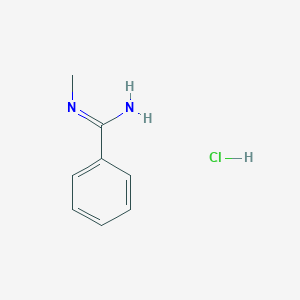
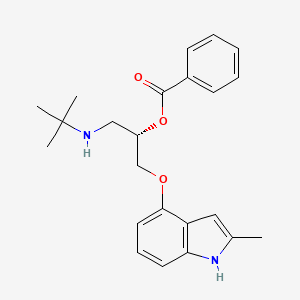

![(2S)-N-[5-[3-[3-(3-aminopropylamino)propylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1252404.png)

